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Compound of Interest

N-(2-
Compound Name:
bromoethyl)methanesulfonamide

Cat. No. B1606708

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound N-(2-bromoethyl)methanesulfonamide (CAS No. 63132-74-1). Due to the limited
availability of experimentally derived spectra in public domains, this document primarily
presents predicted data, which serves as a valuable reference for the characterization of this
compound. Detailed, generalized experimental protocols for acquiring such data are also
included.

Chemical Structure and Properties
e |[UPAC Name: N-(2-bromoethyl)methanesulfonamide

e Molecular Formula: CsHsBrNO2S

e Molecular Weight: 202.07 g/mol [1]

e InChl Key: BXVCFLARGCBLEP-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted)
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The following tables summarize the predicted spectroscopic data for N-(2-
bromoethyl)methanesulfonamide. These values are calculated based on computational
models and provide expected ranges for spectral peaks.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs (assumed) Frequency: 400 MHz (assumed)

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~2.9 Singlet 3H CH3-SO2
~3.1-3.3 Triplet 2H -S0O2-NH-CHa2-
~3.5-3.7 Triplet 2H -CH2-Br

Predicted data suggests characteristic signals for the methyl group protons on the
methanesulfonyl moiety and the two methylene groups of the bromoethyl chain.[1]

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs (assumed) Frequency: 100 MHz (assumed)

Chemical Shift (8) ppm Assignment
~35-45 CH3-S02
~40-50 -S0O2-NH-CHa2-
~25-35 -CH2-Br

Note: These are estimated chemical shifts based on typical values for similar functional groups.

IR (Infrared) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H Stretch

~2950, ~2850 Medium C-H Stretch (aliphatic)
~1350 Strong S=0 Asymmetric Stretch
~1150 Strong S=0 Symmetric Stretch
~650 Strong C-Br Stretch

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the
symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group.[1]

MS (Mass Spectrometry)

lonization Mode: Electron lonization (El) (assumed)

m/z (Mass-to-Charge

. Relative Abundance Assignment
Ratio)
[M]* (Molecular ion with 7°Br
~201/~203 ~1:1
and &1Br)
~122 Variable [M-Br]*

A key feature in the mass spectrum is the presence of a pair of peaks for the molecular ion (M*
and M+2) with an almost equal intensity ratio, which is characteristic of a compound containing
one bromine atom.[1] Predicted m/z values for various adducts are also available.[2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of N-(2-
bromoethyl)methanesulfonamide in about 0.7 mL of a suitable deuterated solvent (e.g.,
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CDCls, DMSO-ds) in a clean, dry 5 mm NMR tube.

e Instrument Setup:

[e]

Insert the sample into the NMR spectrometer.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both *H and 13C frequencies.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum using a 90° pulse.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans
to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a standard one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Use a longer relaxation delay and a significantly higher number of scans compared to *H
NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of
the 13C nucleus.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase correct the resulting spectra.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at O
ppm).

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid N-(2-bromoethyl)methanesulfonamide sample directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:
o Record a background spectrum of the empty ATR setup.

o Data Acquisition:
o Collect the sample spectrum over the mid-IR range (typically 4000-400 cm™1).
o Co-add multiple scans to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of N-(2-bromoethyl)methanesulfonamide in a volatile organic
solvent (e.g., methanol, acetonitrile).
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 Instrument Setup (Electron lonization - El):

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
after separation by gas chromatography (GC).

o Set the ion source temperature and electron energy (typically 70 eV).
o Data Acquisition:

o Scan a range of m/z values to detect the molecular ion and fragment ions.
» Data Processing:

o The instrument software will generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o ldentify the molecular ion peak and analyze the fragmentation pattern to support the
proposed structure.

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and the
logical relationship of the spectroscopic techniques in structure elucidation.
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Caption: General workflow for spectroscopic analysis.

N-(2-bromoethyl)methane@

(1H : 13C)

Functional Groups
(Sulfonamide, Alkyl Halide)

Molecular Weight &
Elemental Composition

Carbon-Hydrogen Framework

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1606708?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Logic of structure elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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